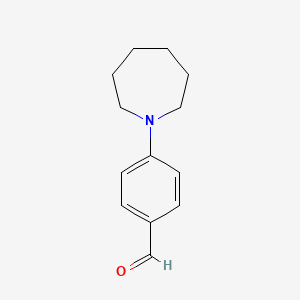

2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

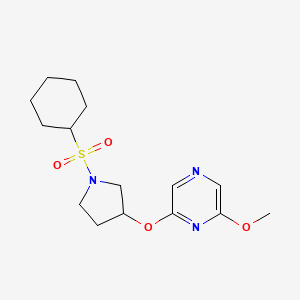

2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it an invaluable tool for studying various biological processes and developing innovative solutions. It has a molecular formula of C9H14F2O2 and a molecular weight of 192.2 .

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The compound has a molecular formula of C9H14F2O2 .Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications : 2-Methylcyclohexyl acetate, a derivative of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been utilized in the hydrogen peroxide production by the anthraquinone process. It increases the solubility of anthraquinone, thus enhancing hydrogenation efficiency and hydrogen peroxide concentration, leading to increased production capacity and reduced operating costs (Yu Jiankun, 2011).

Chemical Ionization Studies : Research on the stereospecificity of acetic acid elimination from the MH(+) ions of acetates of 2-methyl-1-cyclohexanols under chemical ionization conditions suggests a 1,2-hydride shift in the acetic acid elimination process, leading to tertiary carbocation structures (Kuzmenkov et al., 1999).

Synthesis of Schiff Base Ligand : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce a Schiff base ligand, which showed significant antioxidant properties and xanthine oxidase inhibitory activities, particularly in its zinc complex form (M. Ikram et al., 2015).

Catalysis and Organic Synthesis : The ligand 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid, related to this compound, has been synthesized and used in iron complexation, displaying unique high-spin and low-spin properties, which are significant in the field of catalysis (J. Berry et al., 2005).

Environmental Applications : In the manufacturing of hydrogen peroxide by the anthraquinone route, 2-methylcyclohexyl acetate, a derivative of this compound, has been used as a working solution, demonstrating shorter oxidation times and higher yields compared to traditional solutions (Fuling Qi, 2004).

Synthesis of Novel Derivatives : A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, indicating the potential for discovering new compounds with unique properties (Shoumao Shen et al., 2013).

Propiedades

IUPAC Name |

2-(4,4-difluoro-1-methylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-8(6-7(12)13)2-4-9(10,11)5-3-8/h2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRICSARMUJFPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)